An In-depth Technical Guide to 2-Chlorotetrafluoropropionyl Bromide: A Focus on Safety and Handling of Related Acyl Halides
An In-depth Technical Guide to 2-Chlorotetrafluoropropionyl Bromide: A Focus on Safety and Handling of Related Acyl Halides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical properties of 2-Chlorotetrafluoropropionyl bromide. Initial comprehensive searches for specific data on this compound have revealed a significant lack of publicly available information. Therefore, this document provides a detailed overview of the expected chemical properties, reactivity, and safety considerations based on analogous, structurally similar compounds, such as 2-bromopropionyl bromide and other acyl halides. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development, emphasizing safe handling and experimental design in the absence of compound-specific data.
Structural and Physical Properties: An Extrapolation
While specific quantitative data for 2-Chlorotetrafluoropropionyl bromide is not available, its properties can be inferred from related compounds.
Table 1: Physical Properties of Analogous Acyl Halides
| Property | 2-Bromopropionyl bromide | 2-Bromopropionyl chloride | General Acyl Halides |
| CAS Number | 563-76-8[1][2] | 7148-74-5[3] | N/A |
| Molecular Formula | C₃H₄Br₂O[1] | C₃H₄BrClO | R-COX |
| Appearance | Colorless to pale yellow liquid[1] | Yellow Liquid[3] | Typically colorless liquids |
| Boiling Point | 48-50 °C at 10 mmHg[2] | 131 - 133 °C at 760 mmHg[3] | Varies with molecular weight |
| Density | 2.061 g/mL at 25 °C[2] | Not available | Generally denser than water |
| Solubility | Miscible with trichloromethane, diethyl ether, benzene and acetone[2] | Not available | Soluble in organic solvents[1] |
| Refractive Index | n20/D 1.518[2] | Not available | N/A |
Based on these analogs, 2-Chlorotetrafluoropropionyl bromide is expected to be a liquid at room temperature with a relatively low boiling point and good solubility in common organic solvents. The presence of fluorine atoms would likely increase its density and may influence its reactivity.
Chemical Reactivity and Handling
Acyl halides are known for their high reactivity, primarily as acylating agents.[1] The presence of both chlorine and bromine in 2-Chlorotetrafluoropropionyl bromide, along with the electron-withdrawing tetrafluoroethyl group, suggests a highly reactive molecule.
Expected Reactivity
-
Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and will readily react with nucleophiles such as alcohols, amines, and water.
-
Hydrolysis: Contact with water or moisture will lead to rapid hydrolysis, forming the corresponding carboxylic acid and releasing hydrobromic and hydrochloric acids. This reaction can be vigorous.
-
Reactions with Alcohols and Amines: It is expected to react exothermically with alcohols to form esters and with amines to form amides.
Safe Handling and Storage
Given the corrosive and reactive nature of similar compounds, stringent safety protocols are mandatory when handling 2-Chlorotetrafluoropropionyl bromide.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
-
Moisture Control: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture.[4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines.[6]
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water.[7]
Safety and Toxicology
No specific toxicological data for 2-Chlorotetrafluoropropionyl bromide is available. However, based on safety data for 2-bromopropionyl bromide and other acyl halides, it should be treated as a hazardous and corrosive substance.[4][7]
Table 2: Hazard Information for Analogous Acyl Halides
| Hazard | 2-Bromopropionyl bromide / Related Compounds |
| Skin Contact | Corrosive. Causes severe irritation and burns.[4][7] |
| Eye Contact | Corrosive. Causes severe irritation and burns.[4][7] |
| Inhalation | Corrosive. Destructive to mucous membranes and upper respiratory tract.[7] May cause respiratory irritation.[6] |
| Ingestion | Harmful if swallowed.[4] |
Experimental Protocols: General Synthesis of Acyl Bromides
While a specific protocol for 2-Chlorotetrafluoropropionyl bromide is not documented, a general approach for the synthesis of acyl bromides from carboxylic acids can be outlined. A common method involves the use of a brominating agent.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an acyl bromide from a carboxylic acid.
Caption: Generalized workflow for the synthesis of an acyl bromide.
Conclusion
While specific experimental data for 2-Chlorotetrafluoropropionyl bromide is scarce, a conservative approach based on the known properties of similar acyl halides is essential for its safe handling and use in research and development. Its anticipated high reactivity necessitates stringent control of experimental conditions, particularly with regard to moisture and nucleophilic reagents. The provided safety information and generalized synthetic workflow are intended to guide researchers in the absence of compound-specific literature, emphasizing a culture of safety and proactive risk assessment. Further research into the precise physical and chemical properties of 2-Chlorotetrafluoropropionyl bromide is highly encouraged to fill the current knowledge gap.
